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Abstract
1-Methyl-L-histidine (1-MH), a methylated derivative of the amino acid L-histidine, is emerging

as a significant biomolecule with implications in muscle protein metabolism, dietary intake

assessment, and potentially in various pathological states. The cellular concentration of 1-MH

is intricately controlled by a network of enzymes that govern its synthesis through post-

translational modification of proteins and its subsequent release during proteolysis. This

technical guide provides a comprehensive overview of the core enzymatic players in 1-MH

regulation, detailing their kinetic properties, the signaling pathways that influence their activity,

and standardized protocols for their study. This document is intended to serve as a

foundational resource for researchers and professionals in drug development seeking to

understand and therapeutically target the enzymatic machinery governing 1-MH homeostasis.

Introduction to 1-Methyl-L-histidine Metabolism
1-Methyl-L-histidine (also known as π-methylhistidine) is primarily generated through the

post-translational methylation of histidine residues within proteins, most notably actin and

myosin in skeletal muscle.[1][2] This modification is catalyzed by a specific class of enzymes

known as protein histidine N-methyltransferases. Once these methylated proteins undergo

degradation, free 1-MH is released into the circulation. Unlike many other amino acids, 1-MH is

not re-incorporated into new proteins and is ultimately excreted in the urine.[3][4] Consequently,
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urinary and plasma levels of 1-MH can serve as valuable biomarkers for myofibrillar protein

breakdown and dietary meat intake.[2][3]

The enzymatic landscape of 1-MH metabolism is dominated by a few key methyltransferases,

each with distinct substrate specificities and regulatory mechanisms. Understanding the

function and regulation of these enzymes is paramount for elucidating the physiological roles of

1-MH and for developing therapeutic strategies targeting conditions associated with altered

muscle protein turnover.

Key Enzymes in 1-Methyl-L-histidine Regulation
The synthesis of 1-MH is predominantly controlled by the following enzymes:

SET Domain Containing 3 (SETD3): A protein histidine N-methyltransferase that specifically

methylates histidine 73 (His73) on β-actin at the N-3 (tau) position.[5][6] While this guide

focuses on 1-Methyl-L-histidine (π-methylhistidine), the action of SETD3 is crucial in the

broader context of histidine methylation in proteins that are major sources of methylated

histidine upon degradation.

Methyltransferase-like 18 (METTL18): Another protein histidine N-methyltransferase

responsible for the N-3 (tau) methylation of histidine 245 in the 60S ribosomal protein L3

(RPL3).[5][7] Similar to SETD3, METTL18 contributes to the pool of methylated histidine in

cellular proteins.

Carnosine N-methyltransferase 1 (CARNMT1): This enzyme catalyzes the N-1 (π)

methylation of the histidine moiety in carnosine (β-alanyl-L-histidine) to form anserine (β-

alanyl-1-methyl-L-histidine).[8][9] The subsequent breakdown of anserine, often from

dietary sources, releases 1-MH.[10] CARNMT1 has also been shown to methylate histidine

residues in certain zinc finger proteins.[11]

Data Presentation: Kinetic Parameters of Key Enzymes
The following table summarizes the available quantitative data for the key enzymes involved in

reactions leading to the formation of 1-Methyl-L-histidine. This allows for a direct comparison

of their catalytic efficiencies and substrate affinities.
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Enzyme Substrate
K_m_
(μM)

k_cat_
(min⁻¹)

Optimal
pH

Optimal
Temperat
ure (°C)

Source(s)

Human

SETD3
β-actin ~0.8 ~0.7 - - [5]

S-

adenosyl-

L-

methionine

(SAM)

~0.1 - - - [5]

Rat SETD3 β-actin 0.47 ± 0.05 0.69 ± 0.02 - - [1]

S-

adenosyl-

L-

methionine

(SAM)

0.11 ± 0.01 - - - [1]

Human

CARNMT1
Carnosine 4959 0.09 7.0 - 7.5 50 [8]

S-

adenosyl-

L-

methionine

(SAM)

53 3.57 - - [8]

METTL18 RPL3
Not

Reported

Not

Reported
- -

Note: Kinetic data for METTL18 are not readily available in the current literature.

Signaling Pathways and Regulation
The activity and expression of the methyltransferases governing 1-MH levels are subject to

regulation by various signaling pathways, highlighting potential avenues for therapeutic

intervention.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8034639/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8034639/
https://www.promega.com/-/media/files/resources/application-notes/glomax-discover/measuring-methyltransferase-activity-using-the-mtase-glo-assay-and-the-glomax-discover-system.pdf?rev=eb7ed1e761954e0ab701ae0ddf4e74c0&sc_lang=en
https://www.promega.com/-/media/files/resources/application-notes/glomax-discover/measuring-methyltransferase-activity-using-the-mtase-glo-assay-and-the-glomax-discover-system.pdf?rev=eb7ed1e761954e0ab701ae0ddf4e74c0&sc_lang=en
https://pmc.ncbi.nlm.nih.gov/articles/PMC5938892/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5938892/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Regulation of SETD3
SETD3 has been implicated in several signaling cascades, including the canonical Wnt

signaling pathway. It has been shown to interact with β-catenin, a key component of this

pathway, suggesting a role in gene transcription regulation.[12] Furthermore, under hypoxic

conditions, the transcription factor FoxM1 can regulate the expression of Vascular Endothelial

Growth Factor (VEGF) in a SETD3-dependent manner.[13] Recent studies have also

uncovered an interaction between SETD3 and the splicing factor hnRNPK, suggesting a role

for SETD3 in the regulation of pre-mRNA splicing.[14]

Wnt Signaling β-catenin TCF/LEF Target Gene
Expression

Hypoxia
FoxM1regulates VEGF Expressionregulates

hnRNPK pre-mRNA SplicingSETD3

interacts

interacts

interacts
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SETD3 Regulatory Interactions

Regulation of METTL18
METTL18 has been linked to oncogenic signaling pathways, particularly in the context of

HER2-negative breast cancer.[15] Its activity can indirectly influence the phosphorylation of the

proto-oncogene tyrosine-protein kinase Src and its downstream effectors, including the PI3K-

AKT and NF-κB pathways.[15] This regulation appears to be mediated through METTL18's

methylation of RPL3, which in turn affects the integrity and protein levels of Heat Shock Protein

90 (HSP90), a key regulator of protein folding and stability.[15]
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METTL18 Signaling Cascade

Experimental Protocols
Accurate measurement of 1-MH levels and the activity of its regulatory enzymes is crucial for

research and clinical applications. This section provides detailed methodologies for key

experiments.

Quantification of 1-Methyl-L-histidine in Biological
Samples
Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-

MS/MS)

This method is highly sensitive and specific for the quantification of 1-MH in urine and plasma.

Sample Preparation (Urine):

Thaw frozen urine samples at room temperature.

Vortex the samples for 30 seconds.

Centrifuge at 13,000 x g for 10 minutes at 4°C.

Dilute 100 µL of the supernatant with 900 µL of 0.1% formic acid in water.

Add an internal standard (e.g., deuterated 1-MH).

Vortex and transfer to an autosampler vial.
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Sample Preparation (Plasma):

To 100 µL of plasma, add 400 µL of a precipitation solution (e.g., acetonitrile containing an

internal standard).

Vortex for 1 minute.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

Reconstitute the residue in 100 µL of 0.1% formic acid in water.

Vortex and transfer to an autosampler vial.

UPLC-MS/MS Conditions (Example):

Column: Acquity UPLC HSS T3 column (or equivalent)

Mobile Phase A: 0.1% Formic acid in water

Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient: A linear gradient appropriate for the separation of 1-MH from other components.

Flow Rate: 0.4 mL/min

Injection Volume: 5 µL

Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray

ionization (ESI) mode with multiple reaction monitoring (MRM).

MRM Transitions: Monitor specific precursor-to-product ion transitions for 1-MH and the

internal standard.
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UPLC-MS/MS Workflow for 1-MH
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In Vitro Methyltransferase Activity Assay
Method: MTase-Glo™ Methyltransferase Assay (Promega)

This is a bioluminescence-based assay that measures the formation of S-adenosyl-L-

homocysteine (SAH), a universal product of SAM-dependent methyltransferases.

Materials:

MTase-Glo™ Methyltransferase Assay Kit (Promega, Cat.# V7601 or V7602)

Recombinant methyltransferase (SETD3, METTL18, or CARNMT1)

Substrate (e.g., β-actin for SETD3, RPL3 for METTL18, carnosine for CARNMT1)

S-adenosyl-L-methionine (SAM)

White, opaque 96- or 384-well plates

Luminometer

Protocol (384-well format):

Prepare the Methyltransferase Reaction Mixture (Final Volume: 5 µL):

2.5 µL of 2X Reaction Buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM NaCl, 2 mM DTT)

1 µL of Substrate (at desired concentration)

0.5 µL of SAM (at desired concentration)

1 µL of Recombinant Enzyme (at desired concentration)

Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C for

SETD3, 50°C for CARNMT1) for a predetermined time (e.g., 60 minutes).

Add MTase-Glo™ Reagent: Add 5 µL of MTase-Glo™ Reagent to each well. Mix briefly on a

plate shaker.
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Incubate: Incubate at room temperature for 30 minutes.

Add MTase-Glo™ Detection Solution: Add 10 µL of MTase-Glo™ Detection Solution to each

well. Mix briefly on a plate shaker.

Incubate: Incubate at room temperature for 30 minutes.

Measure Luminescence: Read the luminescence using a plate-reading luminometer.

Data Analysis: Correlate the luminescence signal to the amount of SAH produced using an

SAH standard curve.
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MTase-Glo™ Assay Workflow

Conclusion
The enzymatic regulation of 1-Methyl-L-histidine is a complex process with significant

physiological and clinical relevance. The methyltransferases SETD3, METTL18, and

CARNMT1 are central to the synthesis of methylated proteins and dipeptides that serve as the

primary sources of 1-MH. The intricate regulation of these enzymes through various signaling
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pathways presents exciting opportunities for the development of novel therapeutic agents

targeting diseases associated with aberrant muscle protein metabolism and other pathological

conditions. The standardized protocols provided in this guide offer a robust framework for

researchers to further investigate the roles of these enzymes and the broader implications of 1-

MH in health and disease. Future research should focus on elucidating the complete kinetic

profiles of all involved enzymes, particularly METTL18, and further dissecting the signaling

networks that govern their activity to unlock the full therapeutic potential of targeting 1-MH

metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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